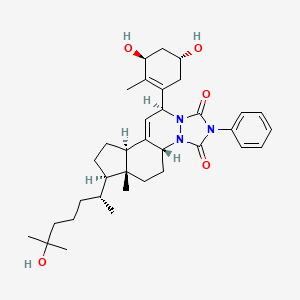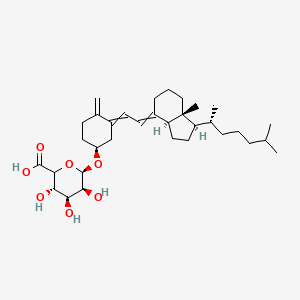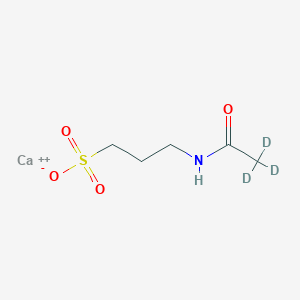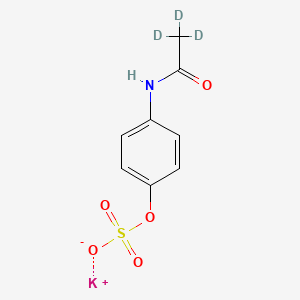
Lidocaine-d10 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lidocaine-d10 Hydrochloride is a deuterium labeled Lidocaine hydrochloride . Lidocaine Hydrochloride is a local anesthetic and antiarrhythmic agent . It is used to provide local anesthesia by nerve blockade at various sites in the body . It was originally developed as a local anesthetic .
Molecular Structure Analysis
Lidocaine-d10 Hydrochloride has a molecular formula of C14H12D10N2O . The structure of Lidocaine-d10 Hydrochloride was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .Applications De Recherche Scientifique
Spectrophotometric Analysis
Lidocaine hydrochloride reacts with phenol red or chlorophenol red to form an ion-association complex, which changes the color of solutions significantly. This reaction is leveraged in the spectrophotometric method for the determination of lidocaine hydrochloride. The method has high sensitivity and good selectivity, making it suitable for analyzing lidocaine hydrochloride in medical samples, as well as human serum and urine (Hu Wu-hong, 2008).
Potentiometric Sensors
Potentiometric sensors, such as modified screen-printed and carbon paste ion-selective electrodes, have been developed for the determination of lidocaine hydrochloride. These sensors demonstrate a Nernstian response and are effective in various pH ranges, offering a rapid response time and a long lifetime. They are used in the determination of lidocaine hydrochloride in pharmaceutical preparations and biological fluids like urine and serum (Ali et al., 2017).
Physico-Chemical Properties in Medical Applications
Research into the physico-chemical properties of lidocaine hydrochloride has shown that replacing deionized water with lidocaine hydrochloride in glass polyalkenoate cements results in shorter working times but comparable setting times and mechanical properties. This has applications in clinical environments where lidocaine hydrochloride is used as an anesthetic (Niranjan et al., 2018).
Molecular Dynamics in Pharmaceutical Formulations
Studies on the molecular dynamics of lidocaine hydrochloride, particularly in its water mixtures, reveal significant effects on the relaxation dynamics of this protic ionic liquid. Such insights are crucial for understanding the behavior of lidocaine hydrochloride in various pharmaceutical formulations (Wojnarowska et al., 2012).
Enhancing Drug Delivery Techniques
Research into enhancing the delivery of lidocaine via techniques such as dissolving microneedles and iontophoresis has shown promising results. These methods aim to increase the efficiency of drug delivery while minimizing discomfort, particularly in local anesthesia applications (Yang et al., 2020).
Safety And Hazards
Propriétés
Numéro CAS |
1189959-13-4 |
|---|---|
Nom du produit |
Lidocaine-d10 Hydrochloride |
Formule moléculaire |
C14H13ClN2OD10 |
Poids moléculaire |
280.86 |
Apparence |
White to Off-White Solid |
melting_point |
113-120°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
73-78-9 (unlabelled) |
Synonymes |
2-(Diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride |
Étiquette |
Lidocaine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



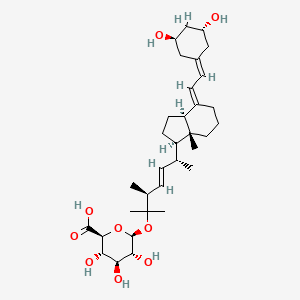
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
